molecular formula C9H7FN2O2 B11902661 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid

Cat. No.: B11902661
M. Wt: 194.16 g/mol
InChI Key: MLMMZNZVOGOTIM-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a carboxylic acid group in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization in the presence of a catalyst such as copper acetate under an oxygen atmosphere . The reaction conditions often involve heating the mixture in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize byproducts and ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2H-indazole-4-carboxylic acid
  • 5-Fluoro-2H-indazole-7-carboxylic acid methyl ester
  • 2H-Indazole-4-carboxylic acid

Uniqueness

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the carboxylic acid group provides a site for further chemical modifications .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

4-fluoro-2-methylindazole-6-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-12-4-6-7(10)2-5(9(13)14)3-8(6)11-12/h2-4H,1H3,(H,13,14)

InChI Key

MLMMZNZVOGOTIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)C(=O)O)F

Origin of Product

United States

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